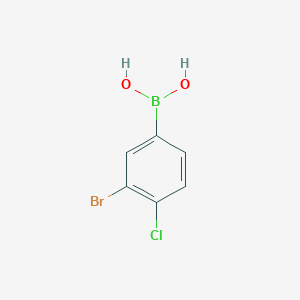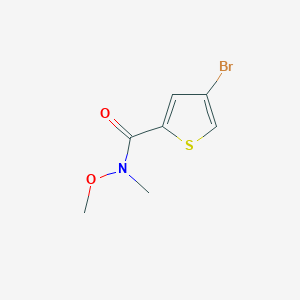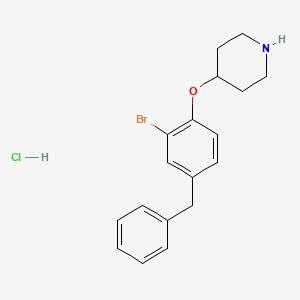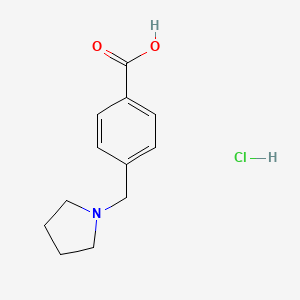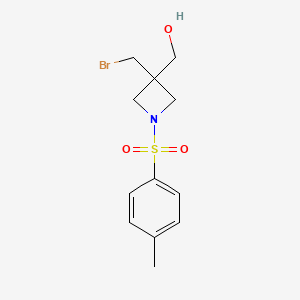
3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine
Vue d'ensemble
Description
“3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine” is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine” includes a bromomethyl group, a methyl group, and a trifluoromethyl group attached to a pyridine ring . The InChI code for this compound is1S/C7H5BrF3N/c8-4-5-2-1-3-12-6(5)7(9,10)11/h1-3H,4H2 . Physical And Chemical Properties Analysis
The compound “3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine” has a molecular weight of 240.02 . It is stored in an inert atmosphere and under -20°C . It is a liquid at room temperature .Applications De Recherche Scientifique
Agrochemical Industry
3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine: is a key structural motif in active agrochemical ingredients. Its derivatives are primarily used for the protection of crops from pests . The trifluoromethylpyridine (TFMP) moiety, to which this compound belongs, has been incorporated into more than 20 agrochemicals that have acquired ISO common names .
Pharmaceutical Development
In the pharmaceutical sector, several TFMP derivatives have been granted market approval, with five pharmaceutical products containing the TFMP moiety . The unique physicochemical properties of the fluorine atom combined with the pyridine structure contribute to the biological activities of these compounds .
Antifungal Applications
Some derivatives of TFMP have shown promising in vitro antifungal activities against various pathogens such as Botryosphaeria dothidea , Phompsis sp. , and Sclerotinia sclerotiorum at specific concentrations . This indicates potential for developing new antifungal agents.
Insecticidal Properties
The compound’s derivatives have also been evaluated for their insecticidal activities. They have shown moderate effectiveness against pests like Mythimna separata and Spodoptera frugiperda , suggesting their use in pest management strategies.
Anticancer Research
In the realm of cancer research, TFMP derivatives have indicated certain anticancer activities against cell lines such as PC3 , K562 , Hela , and A549 . Although their effectiveness is lower than some established drugs, they present a new avenue for anticancer drug development.
Veterinary Medicine
The TFMP derivatives extend into veterinary medicine, with two products containing this moiety approved for market . This showcases the compound’s versatility and its potential in animal health.
Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of novel organic molecules. Its unique structure aids in the development of compounds with desired biological activities and physical properties .
Future Applications
Ongoing research suggests that many novel applications of TFMP and its derivatives will be discovered in the future . The combination of the fluorine atom’s properties and the pyridine structure opens up possibilities for innovative uses in various scientific fields.
Safety And Hazards
Orientations Futures
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . These compounds have a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Propriétés
IUPAC Name |
3-(bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c1-5-6(4-9)2-3-7(13-5)8(10,11)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBILXBRMQFSGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733151 | |
| Record name | 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine | |
CAS RN |
917396-30-6 | |
| Record name | 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917396-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



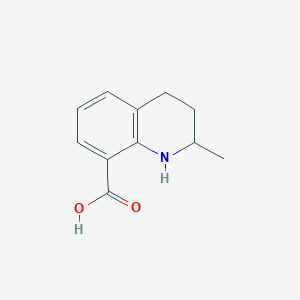
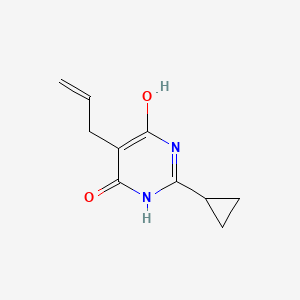
![7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1526296.png)
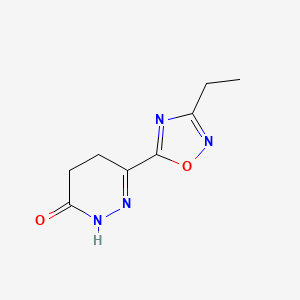
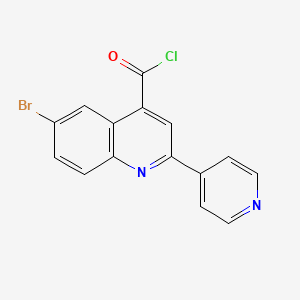
![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B1526299.png)
